molecular formula C7H8BrCl2N3 B6277667 8-bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride CAS No. 2763779-43-5

8-bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride

Cat. No.: B6277667
CAS No.: 2763779-43-5
M. Wt: 285
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both bromine and amine functional groups in its structure makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridine. The reaction proceeds through a one-pot tandem cyclization and bromination process. The reaction conditions often involve the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The cyclization to form the imidazo[1,2-a]pyridine core is promoted by the bromination step, and no base is required .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

8-bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Cyclization Reactions: Catalysts like palladium or copper are often employed to facilitate the cyclization process.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, nitrosoimidazo[1,2-a]pyridines, and more complex fused heterocycles.

Scientific Research Applications

8-bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

    3-bromoimidazo[1,2-a]pyridine: Lacks the amine group, making it less versatile in certain reactions.

    8-chloroimidazo[1,2-a]pyridin-3-amine: Similar structure but with chlorine instead of bromine, which can affect its reactivity and biological activity.

    8-bromoimidazo[1,2-a]pyridin-3-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and applications.

Uniqueness

Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .

Properties

CAS No.

2763779-43-5

Molecular Formula

C7H8BrCl2N3

Molecular Weight

285

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.